5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid
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Overview
Description
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethyl-oxopentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,3-dimethylglutaric anhydride.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3,3-dimethylglutaric anhydride in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-5-oxopentanoic acid.
Reduction: Formation of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: Exhibits similar structural features but with an indole core.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of the oxopentanoic acid structure.
Uniqueness
5-(4-Methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,9-13(16)17)8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNJJIBOWYMMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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